molecular formula C15H10Cl4N2O2 B5598332 2-(2,4-dichlorophenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B5598332
M. Wt: 392.1 g/mol
InChI Key: MUEVMHQHBMGBJN-IFRROFPPSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenoxy and dichlorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Preparation of hydrazide: The 2,4-dichlorophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation reaction: The final step involves the condensation of the hydrazide with 2,6-dichlorobenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of 2,4-dichlorophenol and chloroacetic acid are reacted to produce 2,4-dichlorophenoxyacetic acid.

    Conversion to hydrazide: The acid is then converted to its hydrazide form using hydrazine hydrate in industrial reactors.

    Final condensation: The hydrazide is condensed with 2,6-dichlorobenzaldehyde in large-scale reactors to produce the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer chlorine atoms.

    Substitution: Substituted products with new functional groups replacing chlorine atoms.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is known to:

    Inhibit enzyme activity: It can inhibit the activity of certain enzymes by binding to their active sites.

    Disrupt cellular processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis.

    Induce oxidative stress: It can generate reactive oxygen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A related compound used as a herbicide.

    2,4,5-trichlorophenoxyacetic acid: Another herbicide with similar chemical properties.

    2-methyl-4-chlorophenoxyacetic acid: A compound with similar structural features but different biological activities.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of dichlorophenoxy and dichlorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl4N2O2/c16-9-4-5-14(13(19)6-9)23-8-15(22)21-20-7-10-11(17)2-1-3-12(10)18/h1-7H,8H2,(H,21,22)/b20-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEVMHQHBMGBJN-IFRROFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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